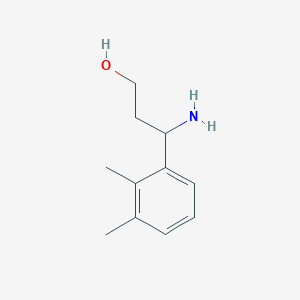
5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(pyridin-3-ylmethyl)-1H-pyrazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-3-(pyridin-3-ylmethyl)-1H-pyrazole
- 5-tert-Butyl-1-(pyridin-2-ylmethyl)-1H-pyrazole
- 5-tert-Butyl-1-(pyridin-4-ylmethyl)-1H-pyrazole
Uniqueness
5-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the pyridin-3-ylmethyl group provides opportunities for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-tert-butyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-7-12(14)16-17(11)9-10-5-4-6-15-8-10/h4-8H,9H2,1-3H3,(H2,14,16) |
InChI Key |
VDJHHEPUGZPSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1CC2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


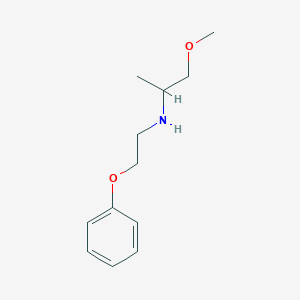
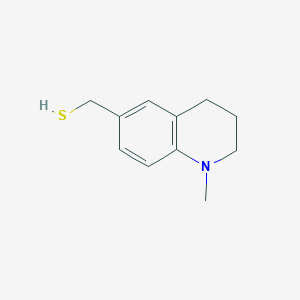
![5-[(1-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B13297316.png)
![N-[(3-bromoadamantan-1-yl)methyl]-2-chloroacetamide](/img/structure/B13297330.png)

![2-[(3,4-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13297335.png)
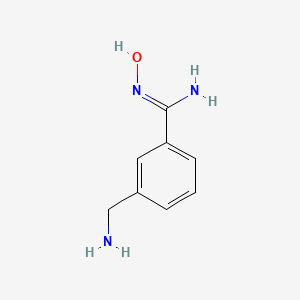


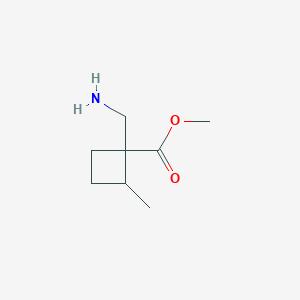

![2-Cyclopropyl-5-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13297387.png)
